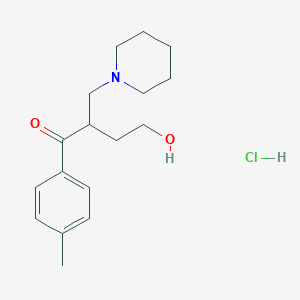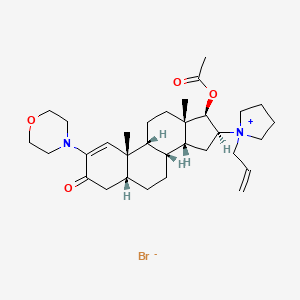
Tyr-Tic-NH2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyr-Tic-NH2: is a synthetic peptide compound that consists of tyrosine (Tyr), 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), and an amide group (NH2). This compound is notable for its role as a delta opioid receptor antagonist, which means it can block the action of certain opioid peptides that bind to delta opioid receptors .
Aplicaciones Científicas De Investigación
Tyr-Tic-NH2 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modifications.
Biology: Investigated for its role in modulating opioid receptors and its potential effects on pain perception.
Medicine: Explored as a potential therapeutic agent for conditions involving opioid receptors, such as pain management and addiction treatment.
Industry: Utilized in the development of new peptide-based drugs and as a reference compound in analytical techniques
Mecanismo De Acción
Direcciones Futuras
Future research on “Tyr-Tic-NH2” and related peptides could focus on improving their blood-brain barrier permeability . Additionally, the development of peptides with mixed opioid activity profiles could have therapeutic potential as analgesics with reduced side effects or for the treatment of cocaine addiction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tyr-Tic-NH2 typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the attachment of the first amino acid, tyrosine, to a solid resin. Subsequent amino acids, including 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, are added sequentially using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The final step involves the cleavage of the peptide from the resin and the addition of the amide group (NH2) to the C-terminus .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) to ensure high purity .
Análisis De Reacciones Químicas
Types of Reactions: Tyr-Tic-NH2 can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.
Reduction: Reduction reactions can target the amide bond, although this is less common.
Substitution: The aromatic ring of tyrosine can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nitrating agents for electrophilic substitution.
Major Products:
Oxidation: Dityrosine or other oxidized derivatives.
Reduction: Reduced amide derivatives.
Substitution: Halogenated or nitrated tyrosine derivatives.
Comparación Con Compuestos Similares
Tyr-Tic-Ala: Another delta opioid receptor antagonist that lacks the phenylalanine residue.
H-Dmt-Tic-OH: A highly selective delta opioid receptor antagonist with increased affinity and selectivity compared to Tyr-Tic-NH2.
H-Dmt-Tic-NH2: Similar to H-Dmt-Tic-OH but with an amide group, showing different receptor binding profiles
Uniqueness: this compound is unique due to its specific structure, which allows it to selectively bind to delta opioid receptors without the presence of phenylalanine, a residue typically considered essential for opioid activity. This makes it a valuable tool in studying the structure-activity relationships of opioid peptides and developing new therapeutic agents .
Propiedades
IUPAC Name |
(3S)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c20-16(9-12-5-7-15(23)8-6-12)19(25)22-11-14-4-2-1-3-13(14)10-17(22)18(21)24/h1-8,16-17,23H,9-11,20H2,(H2,21,24)/t16-,17-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHQBNDANGJYBJ-IRXDYDNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
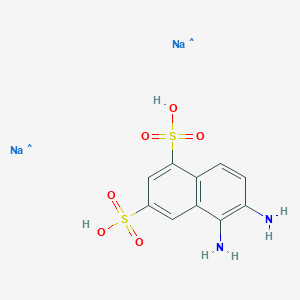
![Des[(3-chloro-2-propenyl)oxy]-2-iminoallyl Clethodim](/img/new.no-structure.jpg)
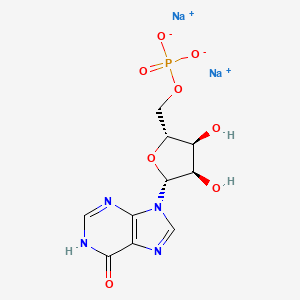
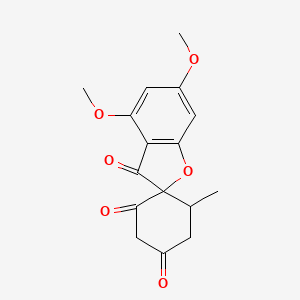
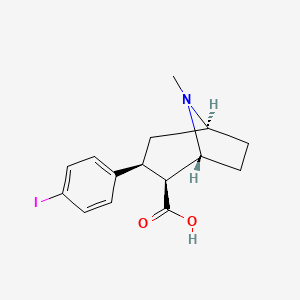
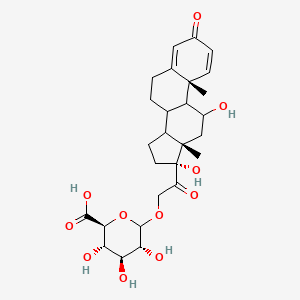
![[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B1146324.png)
![N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline](/img/structure/B1146327.png)
